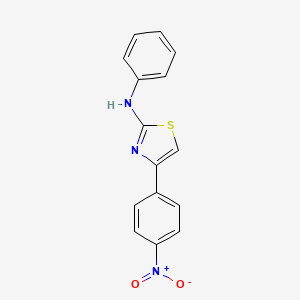![molecular formula C24H34N2O B11660951 2,6-Di-tert-butyl-4-[pyridin-2-yl(pyrrolidin-1-yl)methyl]phenol](/img/structure/B11660951.png)
2,6-Di-tert-butyl-4-[pyridin-2-yl(pyrrolidin-1-yl)methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-DI-TERT-BUTYL-4-[(PYRIDIN-2-YL)(PYRROLIDIN-1-YL)METHYL]PHENOL is a complex organic compound known for its unique structural properties and diverse applications. This compound is characterized by the presence of tert-butyl groups, a pyridine ring, and a pyrrolidine ring, which contribute to its stability and reactivity. It is widely used in various fields, including chemistry, biology, medicine, and industry, due to its versatile chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DI-TERT-BUTYL-4-[(PYRIDIN-2-YL)(PYRROLIDIN-1-YL)METHYL]PHENOL typically involves a condensation reaction between 3,5-di-tert-butyl-4-hydroxybenzaldehyde and 2-hydrazinylpyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated and stirred to facilitate the condensation process, resulting in the formation of the target compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques and equipment to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, are common practices to optimize the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-DI-TERT-BUTYL-4-[(PYRIDIN-2-YL)(PYRROLIDIN-1-YL)METHYL]PHENOL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted phenol derivatives.
Wissenschaftliche Forschungsanwendungen
2,6-DI-TERT-BUTYL-4-[(PYRIDIN-2-YL)(PYRROLIDIN-1-YL)METHYL]PHENOL has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,6-DI-TERT-BUTYL-4-[(PYRIDIN-2-YL)(PYRROLIDIN-1-YL)METHYL]PHENOL involves its interaction with specific molecular targets and pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress . Additionally, its structural features allow it to interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties and used in similar applications.
2,4-Di-tert-butylphenol: Another antioxidant compound with similar structural features.
2,6-Di-tert-butyl-4-methylpyridine: Used as a non-nucleophilic base in organic synthesis.
Uniqueness
2,6-DI-TERT-BUTYL-4-[(PYRIDIN-2-YL)(PYRROLIDIN-1-YL)METHYL]PHENOL stands out due to its unique combination of tert-butyl groups, pyridine, and pyrrolidine rings, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various specialized applications in research and industry.
Eigenschaften
Molekularformel |
C24H34N2O |
|---|---|
Molekulargewicht |
366.5 g/mol |
IUPAC-Name |
2,6-ditert-butyl-4-[pyridin-2-yl(pyrrolidin-1-yl)methyl]phenol |
InChI |
InChI=1S/C24H34N2O/c1-23(2,3)18-15-17(16-19(22(18)27)24(4,5)6)21(26-13-9-10-14-26)20-11-7-8-12-25-20/h7-8,11-12,15-16,21,27H,9-10,13-14H2,1-6H3 |
InChI-Schlüssel |
HFNOBFOCOZMYKF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC=CC=N2)N3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(benzo[b]thiophen-5-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B11660876.png)
![2-(butylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11660883.png)
![(6Z)-2-ethyl-5-imino-6-(3-iodo-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11660890.png)
![(6Z)-6-(3-bromo-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11660906.png)
![Ethyl 5-acetyl-2-{[(4-chloro-3-nitrophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11660913.png)
![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11660926.png)
![N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11660927.png)
![4-[(E)-({[3-(1,2-dihydroacenaphthylen-5-yl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoic acid](/img/structure/B11660928.png)
![2-(Morpholin-4-YL)-N'-[(E)-[3-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide](/img/structure/B11660931.png)


![diethyl 2-{1-[(4-tert-butylphenyl)carbonyl]-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11660957.png)
![4,4'-[(4-ethoxyphenyl)methanediyl]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B11660963.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11660979.png)
